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molecular formula C9H7ClN2 B1591800 4-Chloro-7-methylquinazoline CAS No. 90272-83-6

4-Chloro-7-methylquinazoline

Cat. No. B1591800
M. Wt: 178.62 g/mol
InChI Key: OCHWJELTXIZAIN-UHFFFAOYSA-N
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Patent
US07612075B2

Procedure details

To a solution of 4-chloro-7-methylquinazoline (7.0 g, 39 mmol) in carbon tetrachloride (140 mL) is added N-bromosuccinimide (8.0 g, 45 mmol), and benzoyl peroxide (0.8 g, 3.3 mmol). The solution is refluxed for 8 hours. After this time, the solution is filtered. The filtrate is concentrated and the residue is stirred with ether to give the title compound as an off-white solid (5.1 g, 20 mmol). 1H NMR (CDCl3, 300 MHz) δ9.10 (s, 1H), 8.30 (d, 1H), 8.10 (s, 1H), 7.82 (d, 1H), 4.68 (s, 2H). MS (EI): m/z 237 (M+).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([CH3:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][N:3]=1.[Br:13]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:13][CH2:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([Cl:1])=[N:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClC1=NC=NC2=CC(=CC=C12)C
Name
Quantity
8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
140 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the residue is stirred with ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
After this time, the solution is filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C2C(=NC=NC2=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20 mmol
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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